N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine is a complex organic compound with the molecular formula C16H17N5. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine involves several steps. One common method includes the reaction of 2-methylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with benzyl chloride to introduce the phenyl group. The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but lacks the methyl and trifluoromethyl groups, resulting in different chemical and biological properties.
2-Methyl-5-phenyltetrazole: Contains a methyl group at a different position, leading to variations in reactivity and applications.
4-(Trifluoromethyl)phenylmethanamine: Shares the trifluoromethyl group but lacks the tetrazole ring, affecting its overall properties and uses
Properties
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5/c1-17-8-6-7-11-21(17)32-23(28-29-30-32)22(19-9-4-3-5-10-19)31(2)16-18-12-14-20(15-13-18)24(25,26)27/h3-15,22H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYKGASJKJLZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.